3-(2-Thienyl)propanoic acid 3-(2-Thienyl)propanoic acid An impurity of Eprosartan. Eprosartan is an angiotensin II receptor antagonist used for the treatment of high blood pressure.
Brand Name: Vulcanchem
CAS No.: 5928-51-8
VCID: VC21339943
InChI: InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
SMILES: C1=CSC(=C1)CCC(=O)O
Molecular Formula: C7H8O2S
Molecular Weight: 156.2 g/mol

3-(2-Thienyl)propanoic acid

CAS No.: 5928-51-8

Cat. No.: VC21339943

Molecular Formula: C7H8O2S

Molecular Weight: 156.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-(2-Thienyl)propanoic acid - 5928-51-8

CAS No. 5928-51-8
Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
IUPAC Name 3-thiophen-2-ylpropanoic acid
Standard InChI InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
Standard InChI Key MJPVYTKZYZPIQA-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CCC(=O)O
Canonical SMILES C1=CSC(=C1)CCC(=O)O
Appearance Solid powder

Chemical Identity and Structure

3-(2-Thienyl)propanoic acid is an organic compound characterized by a thiophene ring (a five-membered aromatic heterocycle containing a sulfur atom) attached to a propanoic acid chain at the 2-position. This structure combines the aromaticity of thiophene with the reactivity of carboxylic acid.

Nomenclature and Identification

The compound goes by several systematic and common names in chemical literature. It is most frequently identified by the CAS Registry Number 5928-51-8 . The various synonyms include:

  • 3-(2-Thienyl)propionic acid

  • 2-Thiophenepropanoic acid

  • 3-Thiophen-2-yl propanoic acid

  • 2-Thiophenepropionic acid

  • Eprosartan USP related compound B

Its standard molecular formula is C₇H₈O₂S with a molecular weight of 156.2 g/mol . The compound's IUPAC name is 3-thiophen-2-ylpropanoic acid, which systematically describes its chemical structure .

Structural Representation

The structural formula can be represented by the SMILES notation: C1=CSC(=C1)CCC(=O)O . The structure features a thiophene ring with a three-carbon chain terminating in a carboxylic acid group. This arrangement confers specific chemical reactivity patterns that are useful in synthetic applications.

Physical and Chemical Properties

3-(2-Thienyl)propanoic acid possesses distinct physical and chemical characteristics that influence its behavior in various chemical processes and applications.

Physical Properties

The compound typically appears as white to beige crystals or needles at room temperature . A comprehensive overview of its physical properties is presented in Table 1.

Table 1: Physical Properties of 3-(2-Thienyl)propanoic acid

PropertyValueReference
Molecular Weight156.2 g/mol
Physical StateWhite to beige crystals or needles
Melting Point46-49 °C
Boiling Point280.5±15.0 °C at 760 mmHg (or 250.45°C, estimated)
Density1.3±0.1 g/cm³ (or 1.2474 g/cm³, estimated)
Flash Point123.4±20.4 °C (or >230 °F)
Refractive Index1.5460 (estimated)
pKa4.47±0.10 (Predicted)

The compound exhibits moderate solubility characteristics typical of carboxylic acids. It demonstrates solubility in organic solvents such as ethanol and acetone but limited solubility in water . This solubility profile affects its purification, handling, and application in various synthetic procedures.

Chemical Properties

The chemical reactivity of 3-(2-Thienyl)propanoic acid is primarily dictated by the carboxylic acid functional group and the thiophene ring. As a carboxylic acid, it can participate in various reactions:

  • Acid-base reactions, forming salts with bases

  • Esterification reactions with alcohols

  • Conversion to acid chlorides, anhydrides, and amides

  • Decarboxylation under specific conditions

The thiophene ring contributes aromatic character and additional reactivity sites, particularly in electrophilic substitution reactions at positions 3 and 5 of the ring.

Synthesis and Preparation

Several methods exist for the preparation of 3-(2-Thienyl)propanoic acid, with the most common approach involving catalytic hydrogenation of the corresponding unsaturated acid.

Catalytic Hydrogenation

The primary synthetic route involves hydrogenation of 3-(2-Thienyl)acrylic acid using palladium catalysts. This method provides excellent yields under mild conditions .

Procedure Example:
3-(2-Thienyl)acrylic acid (32.43 mmol) can be combined with 20% Pd/C (0.20 g) in methanol (150 mL) and stirred under a hydrogen atmosphere (1 atm) for approximately 11.5 hours. After filtering the catalyst and washing with ethyl acetate, the filtrates are concentrated to yield 3-(2-Thienyl)propanoic acid as crystals with near-quantitative yields (100%) .

Alternative conditions involve using tetrahydrofuran as solvent with palladium on carbon catalyst under Parr hydrogenation conditions (45 psi, room temperature) for about 24 hours, yielding the product in approximately 60% yield after recrystallization from water .

Derivatization

3-(2-Thienyl)propanoic acid can be further derivatized through various functional group transformations. One common modification involves conversion to the corresponding acid chloride using thionyl chloride:

The appropriate acid (10 mmol) is refluxed with thionyl chloride (12 mmol) in chloroform (30 mL), and the reaction can be monitored by IR until absorption appears between 1780 cm⁻¹ and 1815 cm⁻¹. The acid chloride product can then be used for further transformations such as amide formation .

Spectroscopic Characterization

Spectroscopic data provides essential structural confirmation and is valuable for quality control in synthesis and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-(2-Thienyl)propanoic acid in CDCl₃ shows characteristic signals:

  • δ 7.10 (d, 1H, J=5.13 Hz) - thiophene H-5

  • δ 6.89 (m, 1H) - thiophene H-4

  • δ 6.80 (d, 1H, J=2.20 Hz) - thiophene H-3

  • δ 3.14 (t, 2H, J=7.57 Hz) - CH₂ adjacent to thiophene

  • δ 2.71 (t, 2H, J=7.57 Hz) - CH₂ adjacent to carboxyl

Alternative ¹H NMR data in DMSO-d₆ shows:

  • δ 12.2 (br s, 1H) - COOH

  • δ 7.23-7.21 (m, 1H) - thiophene H

  • δ 6.89-6.86 (m, 1H) - thiophene H

  • δ 6.82-6.81 (m, 1H) - thiophene H

  • δ 2.99 (t, J=7.4 Hz, 2H) - CH₂ adjacent to thiophene

  • δ 2.53 (t, J=7.4 Hz, 2H) - CH₂ adjacent to carboxyl

Infrared Spectroscopy

IR spectroscopy (KBr, cm⁻¹) shows characteristic absorption bands:

  • 3102-3036 cm⁻¹ (aromatic C-H stretch)

  • 2922 cm⁻¹ (aliphatic C-H stretch)

  • 2644 cm⁻¹ (O-H stretch of carboxylic acid)

  • 1706 cm⁻¹ (C=O stretch of carboxylic acid)

  • 1440, 1408, 1310, 1232, 1220, 938, 848, 828, 714, 692 cm⁻¹ (various fingerprint region absorptions)

Applications and Uses

3-(2-Thienyl)propanoic acid has significant applications primarily in pharmaceutical synthesis and as a chemical intermediate.

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of Eprosartan, a prototype of the imidazoleacrylic acid angiotensin II receptor antagonists used as an antihypertensive agent . This connection to cardiovascular medicine makes 3-(2-Thienyl)propanoic acid an important building block in pharmaceutical development.

Specifically, 3-(2-Thienyl)propanoic acid is designated as Eprosartan USP Related Compound B, indicating its significance in the quality control and manufacturing processes for this medication .

Chemical Intermediate

Beyond its pharmaceutical applications, the compound serves as a versatile intermediate in organic synthesis due to its reactive carboxylic acid group and the thiophene ring. It can be converted to various derivatives including:

  • Acid chlorides for subsequent reaction with amines, alcohols, or other nucleophiles

  • Esters through reaction with alcohols

  • Amides through reaction with amines

  • Other functionalized derivatives for specialty applications

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